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Compound of Interest

Compound Name: (2S)-2-methyl-5-oxohexanoic acid

Cat. No.: B3191398 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Methyl-5-oxohexanoic acid is a keto acid that holds potential interest in the

fields of metabolic research and drug development. Its structure, featuring both a carboxylic

acid and a ketone functional group, suggests possible involvement in various biochemical

pathways, particularly those related to fatty acid and amino acid metabolism. This technical

guide provides a comprehensive overview of the theoretical studies of 2-methyl-5-oxohexanoic

acid, summarizing its known properties, proposing a potential synthetic route, and postulating

its metabolic fate based on established biochemical principles.

Physicochemical Properties
Quantitative data for 2-methyl-5-oxohexanoic acid is crucial for its application in experimental

settings. The following table summarizes its key physicochemical properties.[1]
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Property Value Source

Molecular Formula C₇H₁₂O₃ PubChem

Molecular Weight 144.17 g/mol PubChem

IUPAC Name 2-methyl-5-oxohexanoic acid PubChem

CAS Number 54248-02-1 PubChem

Appearance
Colorless to pale yellow liquid

or solid
Smolecule

InChI Key
RJKCQJNOJDMYEM-

UHFFFAOYSA-N
PubChem

Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of 2-methyl-5-

oxohexanoic acid. The following tables present available spectroscopic data.

¹³C NMR Spectral Data[1][2]

Chemical Shift (ppm) Assignment

~180 C1 (Carboxylic Acid)

~208 C5 (Ketone)

~40 C2

~30 C4

~30 C6

~20 C3

~18 C7 (Methyl)

¹H NMR Spectral Data
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While a complete high-resolution spectrum with coupling constants is not readily available in

the searched literature, a predicted proton NMR spectrum would likely show the following

signals:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~11-12 Singlet 1H -COOH

~2.6 Quartet 1H H-2

~2.5 Triplet 2H H-4

~2.2 Singlet 3H H-6

~1.9 Multiplet 2H H-3

~1.2 Doublet 3H H-7

Infrared (IR) Spectroscopy Data[1]

Wavenumber (cm⁻¹) Assignment

~2500-3300 O-H stretch (Carboxylic Acid)

~1710 C=O stretch (Ketone)

~1700 C=O stretch (Carboxylic Acid)

~2950 C-H stretch (Aliphatic)

Mass Spectrometry (MS) Data[1]
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m/z Interpretation

144 Molecular Ion [M]⁺

129 [M - CH₃]⁺

99 [M - COOH]⁺

86 McLafferty rearrangement product

71

58

43 [CH₃CO]⁺ (Base Peak)

Proposed Synthesis Protocol
A detailed, experimentally validated protocol for the synthesis of 2-methyl-5-oxohexanoic acid

is not readily available in the reviewed literature. However, a plausible synthetic route can be

proposed based on established organic chemistry principles, such as the Michael addition of a

methylmalonate derivative to methyl vinyl ketone, followed by hydrolysis and decarboxylation.

Proposed Synthesis Workflow:
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Step 1: Michael Addition

Step 2: Hydrolysis and Decarboxylation

Diethyl methylmalonate

Sodium ethoxide (catalyst) in Ethanol

Methyl vinyl ketone

Diethyl 2-methyl-2-(3-oxobutyl)malonate

Reaction

Diethyl 2-methyl-2-(3-oxobutyl)malonate

Aqueous HCl (reflux)

Reaction

2-Methyl-5-oxohexanoic acid

Click to download full resolution via product page

Proposed synthesis workflow for 2-methyl-5-oxohexanoic acid.

Detailed Methodology (Proposed):
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Michael Addition: Diethyl methylmalonate is reacted with methyl vinyl ketone in the presence

of a catalytic amount of a base, such as sodium ethoxide, in an ethanol solvent. The reaction

mixture is stirred at room temperature to facilitate the conjugate addition.

Hydrolysis and Decarboxylation: The resulting diester is then subjected to acidic hydrolysis

and decarboxylation by refluxing with a strong acid, such as hydrochloric acid. This step

removes the ester groups and one of the carboxylic acid groups to yield the final product, 2-

methyl-5-oxohexanoic acid.

Purification: The product can be purified by extraction and subsequent distillation or

chromatography.

Putative Metabolic Pathway
While the precise metabolic fate of 2-methyl-5-oxohexanoic acid has not been elucidated, a

putative pathway can be proposed based on the known metabolism of branched-chain amino

acids and keto acids. It is likely metabolized via pathways that handle endogenous branched-

chain keto acids derived from amino acids like leucine.

Proposed Metabolic Pathway:
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2-Methyl-5-oxohexanoic acid

Transamination / Oxidative Decarboxylation

Intermediates for Fatty Acid Synthesis or Ketogenesis

Acyl-CoA derivatives

Entry into TCA Cycle

Energy Production

Click to download full resolution via product page

Putative metabolic pathway of 2-methyl-5-oxohexanoic acid.

Pathway Description:
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Activation: It is hypothesized that 2-methyl-5-oxohexanoic acid is first activated to its

corresponding CoA ester.

Metabolism: The acyl-CoA derivative could then undergo a series of reactions analogous to

the catabolism of branched-chain keto acids. This may involve oxidative decarboxylation and

further degradation.

Entry into Central Metabolism: The resulting intermediates, such as acetyl-CoA and other

acyl-CoA derivatives, could then enter the tricarboxylic acid (TCA) cycle for energy

production or be utilized as precursors for fatty acid synthesis or ketogenesis.

Disclaimer: The proposed synthesis protocol and metabolic pathway are theoretical and require

experimental validation. They are provided as a guide for future research directions.

Potential Biological Activities and Research
Directions
Given its structural similarity to intermediates in fatty acid and amino acid metabolism, 2-

methyl-5-oxohexanoic acid may exhibit biological activities such as:

Modulation of Fatty Acid Metabolism: It could potentially inhibit or act as a substrate for

enzymes involved in fatty acid oxidation or synthesis.

Interaction with Nuclear Receptors: Similar to other fatty acid-like molecules, it may act as a

ligand for nuclear receptors such as PPARs, which are key regulators of lipid metabolism.

Neurological Effects: Short-chain fatty acids and keto acids are known to cross the blood-

brain barrier and may have effects on neuronal function.

Future research should focus on the experimental validation of the proposed synthesis and the

elucidation of its precise metabolic pathway and biological activities. Investigating its effects on

key metabolic enzymes and cellular signaling pathways will be crucial to understanding its

potential as a therapeutic agent or a research tool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3191398?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-oxohexanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/2-Methyl-5-oxohexanoic-acid
https://spectrabase.com/spectrum/EwPFk8To5oE
https://www.benchchem.com/product/b3191398#theoretical-studies-of-2-methyl-5-oxohexanoic-acid
https://www.benchchem.com/product/b3191398#theoretical-studies-of-2-methyl-5-oxohexanoic-acid
https://www.benchchem.com/product/b3191398#theoretical-studies-of-2-methyl-5-oxohexanoic-acid
https://www.benchchem.com/product/b3191398#theoretical-studies-of-2-methyl-5-oxohexanoic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3191398?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3191398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3191398?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

